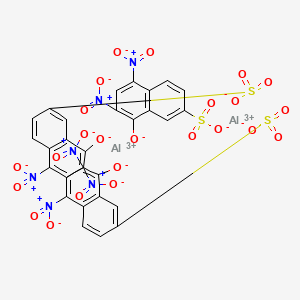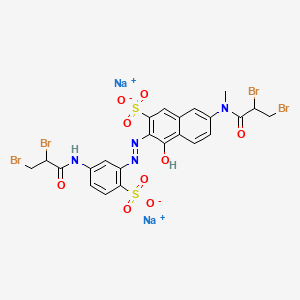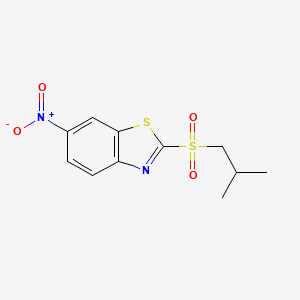
2-(2-Methylpropane-1-sulfonyl)-6-nitro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . For the specific compound Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro-, the synthesis might involve the following steps:
Condensation Reaction: 2-aminobenzenethiol reacts with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Sulfonylation: Introduction of the 2-[(2-methylpropyl)sulfonyl] group can be achieved through sulfonylation reactions using sulfonyl chlorides.
Nitration: The nitro group at the 6th position can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable ionic liquids have been reported . These methods offer advantages like reduced reaction times and improved yields.
化学反応の分析
Types of Reactions
Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
科学的研究の応用
Benzothiazole derivatives, including Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro-, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agents for diseases like cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the production of rubber accelerators, corrosion inhibitors, and photographic chemicals.
作用機序
The mechanism of action of Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 2-[(2-methylpropyl)sulfonyl]benzothiazole
- 6-nitrobenzothiazole
- 2-[(2-chlorobenzyl)sulfonyl]benzothiazole
Uniqueness
Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- stands out due to the combined presence of the sulfonyl and nitro groups, which confer unique chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
特性
CAS番号 |
66777-88-6 |
|---|---|
分子式 |
C11H12N2O4S2 |
分子量 |
300.4 g/mol |
IUPAC名 |
2-(2-methylpropylsulfonyl)-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12N2O4S2/c1-7(2)6-19(16,17)11-12-9-4-3-8(13(14)15)5-10(9)18-11/h3-5,7H,6H2,1-2H3 |
InChIキー |
JIDBBSZDWJBTOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


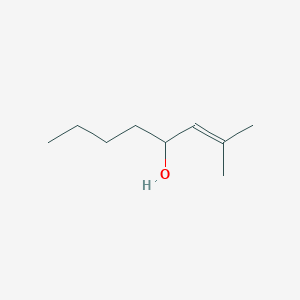
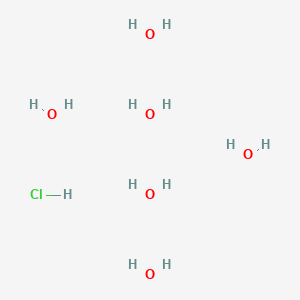
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)

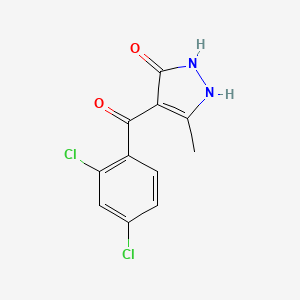
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
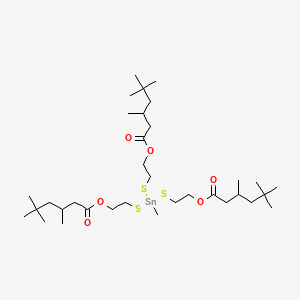


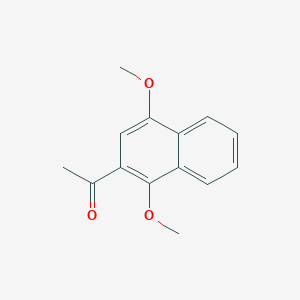
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
